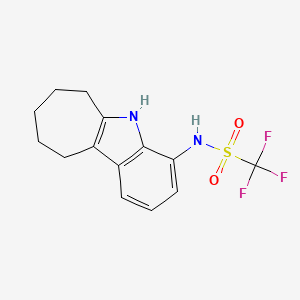
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a trifluoromethyl group and a hexahydrocycloheptindole moiety, suggests potential for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the hexahydrocycloheptindole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution conditions: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The trifluoromethyl group may enhance the compound’s binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the sulfonamide moiety.
Indole derivatives: Share the indole core structure but differ in functional groups.
Uniqueness
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- is unique due to its combination of a sulfonamide group, a trifluoromethyl group, and a hexahydrocycloheptindole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
114991-55-8 |
|---|---|
Formule moléculaire |
C14H15F3N2O2S |
Poids moléculaire |
332.34 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C14H15F3N2O2S/c15-14(16,17)22(20,21)19-12-8-4-6-10-9-5-2-1-3-7-11(9)18-13(10)12/h4,6,8,18-19H,1-3,5,7H2 |
Clé InChI |
WWMXPOJFOPXKKM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)NC3=C2C=CC=C3NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















